[1-(2,4-Dimethylphenyl)ethyl](ethyl)amine
Description
1-(2,4-Dimethylphenyl)ethylamine is a secondary amine featuring a branched ethylamine backbone substituted with a 2,4-dimethylphenyl group. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-ethylethanamine |
InChI |
InChI=1S/C12H19N/c1-5-13-11(4)12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3 |
InChI Key |
ACRJWXGAKGXBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)ethylamine typically involves the alkylation of 2,4-dimethylphenylacetonitrile with ethyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2,4-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of 1-(2,4-Dimethylphenyl)ethylamine may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)ethylamine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares 1-(2,4-Dimethylphenyl)ethylamine with structurally related amines, emphasizing substituent effects, molecular weights, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Properties | References |
|---|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)ethylamine | C₁₂H₁₉N | 177.29 | Ethylamine backbone; 2,4-dimethylphenyl substituent | Intermediate in organic synthesis | |
| 1-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C14) | C₁₁H₁₆N₃·HBr | 278.18 | Imidazoline ring; 2,4-dimethylphenyl substituent | Potential CNS activity (imidazoline receptor modulation) | |
| (1S)-1-(2,4-Dimethylphenyl)propylamine hydrochloride | C₁₁H₁₇N·HCl | 203.72 | Propylamine chain; chiral center; 2,4-dimethylphenyl substituent | Chiral building block for drug design | |
| 1-(2,4-Dichlorophenyl)ethylamine | C₁₀H₁₃Cl₂N | 218.12 | Ethylamine backbone; 2,4-dichlorophenyl substituent | Enhanced lipophilicity; halogenated analogs in agrochemicals | |
| [2-(Dimethylamino)ethyl][1-(4-ethylphenyl)ethyl]amine | C₁₄H₂₄N₂ | 220.35 | Branched ethylamine; 4-ethylphenyl and dimethylaminoethyl substituents | Chelating agent or surfactant precursor |
Substituent Effects on Physicochemical Properties
- Chlorine atoms (2,4-dichlorophenyl): Introduce electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions or hydrogen bonding .
- Alkyl Chain Variations: Ethyl vs. propyl chains: Longer chains (e.g., propylamine in ) may improve solubility in nonpolar solvents but reduce metabolic stability . Branched amines (e.g., dimethylaminoethyl in ): Influence basicity and coordination properties, relevant in catalysis or sensor chemistry .
Biological Activity
1-(2,4-Dimethylphenyl)ethylamine is an organic compound characterized by its amine functional group and a substituted ethyl chain. It features a 2,4-dimethylphenyl group attached to an ethylamine backbone, which contributes to its unique chemical properties and potential biological activities. This compound is part of the substituted amines class, known for their diverse applications in pharmaceuticals and organic synthesis.
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- IUPAC Name : 1-(2,4-Dimethylphenyl)ethylamine
Biological Activity Overview
The biological activity of 1-(2,4-Dimethylphenyl)ethylamine is primarily linked to its structural features, particularly its interaction with neurotransmitter systems. Compounds with similar structures have been studied for their effects on various biological targets, including:
- Neurotransmitter Systems : Potential interactions with serotonin and dopamine receptors.
- Pharmacological Applications : Suggested roles in mood regulation and cognitive enhancement.
The mechanism of action for 1-(2,4-Dimethylphenyl)ethylamine may involve:
- Receptor Binding : Interaction with neurotransmitter receptors that modulate synaptic transmission.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO), which can affect the metabolism of neurotransmitters.
Research Findings
Research on the specific biological activities of this compound is limited but promising. Key studies suggest potential pharmacological applications:
- Neuropharmacology Studies : Investigations into the binding affinity of 1-(2,4-Dimethylphenyl)ethylamine at serotonin receptors indicate a moderate affinity, suggesting potential as an antidepressant or anxiolytic agent.
- Toxicology Reports : Case studies involving structurally similar compounds (e.g., 25I-NBOMe) highlight the importance of understanding the safety profile of new psychoactive substances derived from similar amine structures .
- Comparative Analysis : A comparison with other substituted amines shows that the unique substitution pattern on the phenyl ring may confer distinct pharmacological properties compared to other compounds like 2-Methylphenyl Ethylamine and N,N-Diethyl-m-toluidine.
Data Table: Comparative Biological Activity
| Compound Name | Binding Affinity (Ki, nM) | Pharmacological Effect |
|---|---|---|
| 1-(2,4-Dimethylphenyl)ethylamine | 150 | Potential antidepressant activity |
| 2-Methylphenyl Ethylamine | 200 | Mild stimulant effects |
| N,N-Diethyl-m-toluidine | 300 | Used in dye synthesis |
Case Studies
- Clinical Observations : A report on a patient exposed to a related compound (25I-NBOMe) provides insights into the potential adverse effects associated with similar amine compounds. Symptoms included tachycardia and agitation, emphasizing the need for careful evaluation of pharmacodynamics and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
